molecular formula C23H19ClN2O4 B2918464 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide CAS No. 922083-93-0

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide

Cat. No. B2918464
M. Wt: 422.87
InChI Key: FCLSJPHVVULPKT-UHFFFAOYSA-N
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Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide” is a compound with the molecular formula C20H12ClIN2O3 . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds have potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen atom and one oxygen atom . This ring is substituted at the 2-position with an isopropoxybenzamide group and at the 8-position with a chlorine atom . The compound also contains an 11-oxo group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 490.678 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists Development

Research has identified compounds related to the chemical structure of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide as potent serotonin-3 (5-HT3) receptor antagonists. These compounds have been investigated for their potential therapeutic effects, particularly in relation to their ability to inhibit the von Bezold-Jarisch reflex in rats, highlighting their significance in understanding serotonin's role in various physiological and pathological processes (Harada et al., 1995).

Polyfluorinated Dibenzo[b,f][1,4]oxazepines Synthesis

The synthesis and properties of polyfluorinated dibenzo[b,f][1,4]oxazepines, including those related to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide, have been explored due to their varied biological activities, especially on the central nervous system. These studies provide insights into the chemical versatility and potential pharmacological applications of dibenzo[b,f][1,4]oxazepines derivatives (Gerasimova et al., 1989).

Dibenzo[b,f][1,4]oxazepin-11(10H)-ones Synthesis

Research into the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids has shed light on the chemical pathways to create derivatives of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide. These studies contribute to the broader understanding of how specific substitutions and chemical reactions can influence the biological activities and therapeutic potential of these compounds (Samet et al., 2006).

Novel Benzoxepine-1,2,3-Triazole Hybrids

The creation of benzoxepine-1,2,3-triazole hybrids, including those structurally related to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide, has been explored for their potential antibacterial and anticancer properties. These studies highlight the multifaceted applications of dibenzo[b,f][1,4]oxazepine derivatives in medicinal chemistry and drug discovery, underscoring the ongoing interest in developing new therapeutic agents based on this core structure (Kuntala et al., 2015).

Future Directions

The compound and its related compounds have potential therapeutic applications in treating various central nervous system disorders . Future research could focus on further elucidating the compound’s mechanism of action, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4/c1-13(2)29-17-7-3-14(4-8-17)22(27)25-16-6-10-20-18(12-16)23(28)26-19-11-15(24)5-9-21(19)30-20/h3-13H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLSJPHVVULPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide

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